((2-((3-(Anthraquinon-1-yloxy)propyl)amino)ethyl)amine-N,N')dichloroplatinum(II)
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Overview
Description
((2-((3-(Anthraquinon-1-yloxy)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II): is a platinum-based compound with the molecular formula C19H20Cl2N2O3Pt and a molecular weight of 590.3637 g/mol
Preparation Methods
The synthesis of ((2-((3-(Anthraquinon-1-yloxy)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone, a propylamine derivative, and a platinum precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where ligands around the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO.
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
- The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology
- In biological research, the compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine
- The compound is being investigated for its potential use in chemotherapy, particularly for its ability to target and kill cancer cells.
Industry
- In industrial applications, the compound is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism by which ((2-((3-(Anthraquinon-1-yloxy)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) exerts its effects involves the following steps:
Molecular Targets: The compound primarily targets DNA, forming cross-links that inhibit DNA replication and transcription.
Pathways Involved: The formation of DNA cross-links triggers a series of cellular responses, including the activation of DNA repair pathways and apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer drug, known for its effectiveness in treating various cancers.
Carboplatin: A derivative of cisplatin with a similar mechanism of action but reduced side effects.
Oxaliplatin: A platinum-based compound used in the treatment of colorectal cancer.
Uniqueness
- ((2-((3-(Anthraquinon-1-yloxy)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is unique due to its anthraquinone moiety, which may enhance its ability to intercalate into DNA and increase its anticancer activity compared to other platinum-based compounds.
Properties
CAS No. |
131012-15-2 |
---|---|
Molecular Formula |
C19H20Cl2N2O3Pt |
Molecular Weight |
590.4 g/mol |
IUPAC Name |
1-[3-(2-aminoethylamino)propoxy]anthracene-9,10-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C19H20N2O3.2ClH.Pt/c20-9-11-21-10-4-12-24-16-8-3-7-15-17(16)19(23)14-6-2-1-5-13(14)18(15)22;;;/h1-3,5-8,21H,4,9-12,20H2;2*1H;/q;;;+2/p-2 |
InChI Key |
DVDGKQUJUOEGLY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCNCCN.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
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